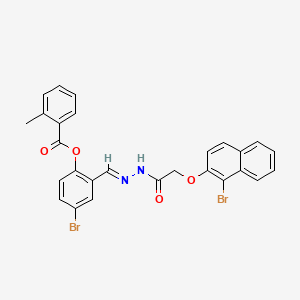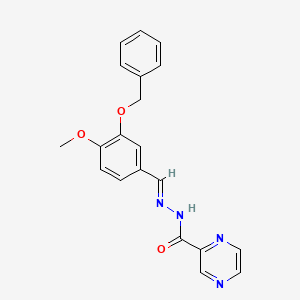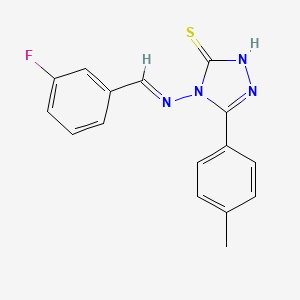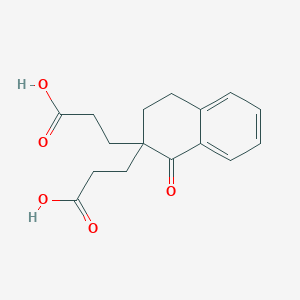![molecular formula C28H30N4O3S3 B12000349 (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)
(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’ve described is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
Chemical Name: (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHNOS
Molecular Weight: Approximately 440.5 g/mol
Méthodes De Préparation
Synthetic Routes:
The synthetic routes for this compound involve several steps
Starting Material: Begin with appropriate precursors, such as substituted phenylhydrazine and isobutyraldehyde.
Condensation Reaction: React the phenylhydrazine with isobutyraldehyde to form the pyrazole ring.
Thiazolidinone Formation: Introduce the thiazolidinone moiety by reacting the pyrazole intermediate with a thiol (e.g., thiourea).
Olefination: The final step involves olefination to create the double bond in the side chain.
Industrial Production:
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Specific details would depend on the manufacturer and proprietary processes.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions may reduce the double bond or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (HO), and various metal catalysts are commonly used.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: Its unique structure could be useful for designing novel materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism isn’t well-documented, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, you can explore related molecules like other thiazolidinones, pyrazoles, and thiazoles. Their structural differences may highlight the uniqueness of the compound you’ve described.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Propriétés
Formule moléculaire |
C28H30N4O3S3 |
|---|---|
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S3/c1-20(2)18-31-27(33)25(37-28(31)36)17-22-19-32(23-9-5-3-6-10-23)29-26(22)21-11-13-24(14-12-21)38(34,35)30-15-7-4-8-16-30/h3,5-6,9-14,17,19-20H,4,7-8,15-16,18H2,1-2H3/b25-17- |
Clé InChI |
HKZIGDKYSRWTOY-UQQQWYQISA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S |
SMILES canonique |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B12000267.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)


![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)

![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)


![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)
